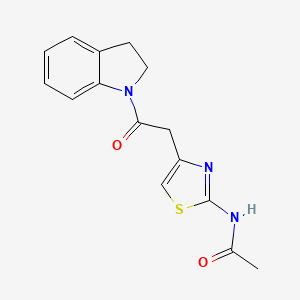
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Anticonvulsant Properties
- Study 1 : A study by Nath et al. (2021) synthesized a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives. They found that one of the compounds showed significant anticonvulsant activity in mice, with a high median effective dose and low toxicity, suggesting potential applications in treating seizures (Nath et al., 2021).
Antibacterial Properties
- Study 2 : Borad et al. (2015) focused on the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives. These compounds displayed broad-spectrum antibacterial activity against various microorganisms, indicating their potential as novel antibacterial agents (Borad et al., 2015).
Anti-Inflammatory Activity
- Study 3 : Deb et al. (2013) synthesized new thiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide, and evaluated their anti-inflammatory activities. These compounds showed significant activity, suggesting their potential application in treating inflammation (Deb et al., 2013).
Anticancer Activity
- Study 4 : Kovalenko et al. (2012) synthesized novel compounds including N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole fragments, showing considerable cytotoxicity and anticancer activity against various cancer cell lines (Kovalenko et al., 2012).
Optoelectronic Properties
- Study 5 : Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, demonstrating potential applications in the field of materials science and engineering (Camurlu & Guven, 2015).
Mécanisme D'action
Target of Action
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide, also known as N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide, is a compound that has been designed as an inhibitor of acetylcholine esterase (AChE) . AChE is an enzyme that is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway . This pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. The downstream effects of enhanced cholinergic transmission can vary depending on the specific location and receptor subtype involved .
Pharmacokinetics
The compound is described as having “relatively favorable drug-like properties” in one study , suggesting that it may have suitable absorption, distribution, metabolism, and excretion characteristics for therapeutic use.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of AChE. By preventing the breakdown of acetylcholine, the compound can enhance cholinergic transmission, potentially affecting a variety of cellular processes depending on the specific context .
Propriétés
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10(19)16-15-17-12(9-21-15)8-14(20)18-7-6-11-4-2-3-5-13(11)18/h2-5,9H,6-8H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTGNQXHJNOQFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390166.png)

![Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate](/img/structure/B2390170.png)

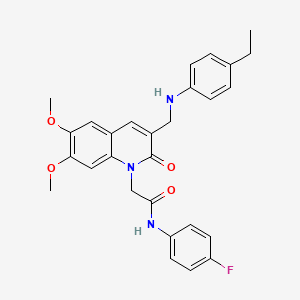
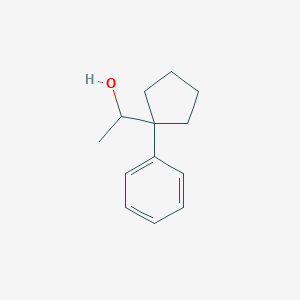
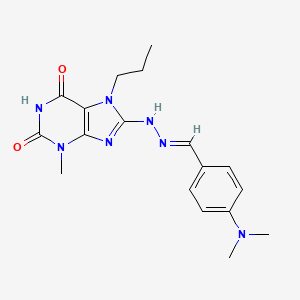
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)

![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)
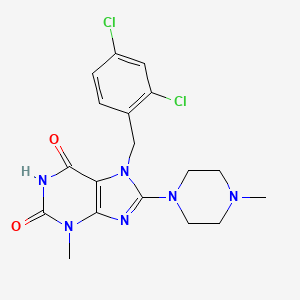

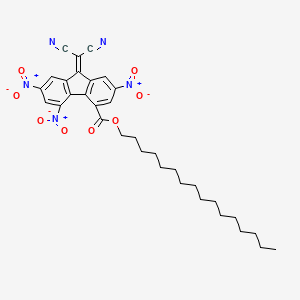
![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2390188.png)